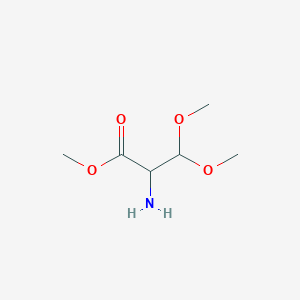
Ata-fpr-CK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it useful in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone typically involves the chlorination of ketones. One common method includes the use of trichloromethanesulfonyl chloride for efficient α-chlorination of aldehydes under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, which provides good yields and high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources. These methods offer mild reaction conditions, excellent functional group tolerance, and a wide substrate scope .
Analyse Chemischer Reaktionen
Types of Reactions
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.
Common Reagents and Conditions
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the carbonyl group of the ketone, forming an alkoxide ion intermediate, which is then protonated to give an alcohol.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Major Products
The major products formed from these reactions include alcohols, substituted derivatives, and oxidized compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with the active site cysteine or histidine residues, forming a covalent bond and leading to the loss of protease activity . This mechanism is particularly effective in inhibiting serine and cysteine proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(alpha)-Tosyl-L-lysine chloromethyl ketone: Another protease inhibitor with similar inhibitory properties.
L-Leucine chloromethyl ketone: Used as a lysosomal cysteine protease inhibitor.
Uniqueness
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is unique due to its specific structure, which allows it to inhibit a broader range of proteases compared to other similar compounds. Its ability to form covalent bonds with both cysteine and histidine residues makes it a versatile inhibitor in biochemical research .
Eigenschaften
CAS-Nummer |
115290-74-9 |
|---|---|
Molekularformel |
C25H35ClN6O5S |
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |
InChI-Schlüssel |
ZAYSEFJZQOECOL-AABGKKOBSA-N |
SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Isomerische SMILES |
CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |
Kanonische SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Key on ui other cas no. |
115290-74-9 |
Synonyme |
ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)





![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)



